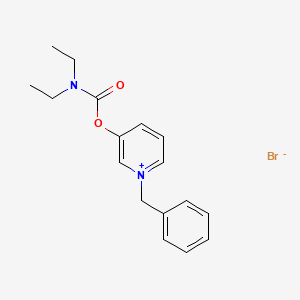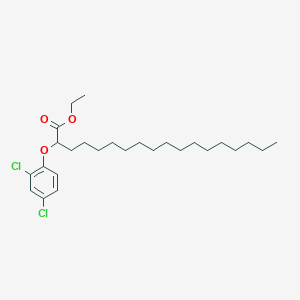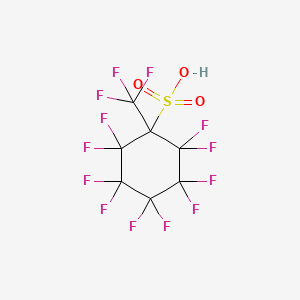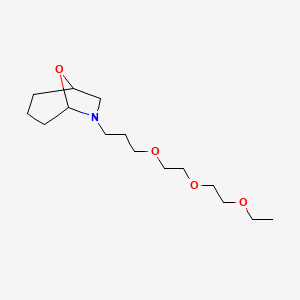
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis- is a complex organic compound with the molecular formula C19H22N2O3·HCl . This compound is known for its unique structure, which includes a benzocycloheptene ring system and a nitrophenoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis- involves multiple stepsThe final step involves the addition of the hydrochloride group to form the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and advanced purification methods to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Typical reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .
Scientific Research Applications
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis- is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In studies involving cell signaling and receptor interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5H-Benzocyclohepten-7-amine derivatives: Compounds with similar core structures but different substituents.
Nitrophenoxy compounds: Compounds containing the nitrophenoxy group but with different core structures.
Uniqueness
The uniqueness of 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis- lies in its specific combination of the benzocycloheptene ring system and the nitrophenoxy group. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various research applications .
Properties
CAS No. |
72575-53-2 |
|---|---|
Molecular Formula |
C19H23ClN2O3 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
(5S,7S)-N,N-dimethyl-5-(2-nitrophenoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine;hydrochloride |
InChI |
InChI=1S/C19H22N2O3.ClH/c1-20(2)15-12-11-14-7-3-4-8-16(14)19(13-15)24-18-10-6-5-9-17(18)21(22)23;/h3-10,15,19H,11-13H2,1-2H3;1H/t15-,19-;/m0./s1 |
InChI Key |
YEUTVZYLZWJNLA-GIDGLZBFSA-N |
Isomeric SMILES |
CN(C)[C@H]1CCC2=CC=CC=C2[C@H](C1)OC3=CC=CC=C3[N+](=O)[O-].Cl |
Canonical SMILES |
CN(C)C1CCC2=CC=CC=C2C(C1)OC3=CC=CC=C3[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate](/img/structure/B14461902.png)


![4-Hydroxybenzo[pqr]tetraphen-5(4h)-one](/img/structure/B14461914.png)



![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)


![[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14461949.png)

phosphanium chloride](/img/structure/B14461970.png)
